Protegrin-5

NMR spectroscopy membrane pore formation antimicrobial peptide mechanism

Protegrin-5 (PG-5) is an 18-residue, cysteine-rich, β-sheet antimicrobial peptide belonging to the cathelicidin family, originally isolated from porcine leukocytes. It is one of five known natural porcine protegrins (PG-1 through PG-5) and exerts broad-spectrum microbicidal activity against Gram-negative bacteria, Gram-positive bacteria, fungi, and certain enveloped viruses through membrane disruption and pore formation.

Molecular Formula
Molecular Weight
Cat. No. B1576748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtegrin-5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protegrin-5 (PG-5): Baseline Characterization for Research Procurement of a Cathelicidin Antimicrobial Peptide


Protegrin-5 (PG-5) is an 18-residue, cysteine-rich, β-sheet antimicrobial peptide belonging to the cathelicidin family, originally isolated from porcine leukocytes [1]. It is one of five known natural porcine protegrins (PG-1 through PG-5) and exerts broad-spectrum microbicidal activity against Gram-negative bacteria, Gram-positive bacteria, fungi, and certain enveloped viruses through membrane disruption and pore formation [2]. PG-5 carries a net charge of +5 at physiological pH, possesses a molecular mass of approximately 2,098–2,107 Da, and contains two intramolecular disulfide bonds that stabilize its amphipathic β-hairpin conformation [3][4]. Unlike its most-studied analog PG-1, PG-5 substitutes a proline for an arginine at position 13 (RGGRLCYCRPRFCVCVGR), resulting in one less positive charge and distinct oligomerization behavior in membrane-mimetic environments [5].

Why Protegrin-5 Cannot Be Generically Substituted by PG-1, PG-2, or PG-3 in Research Applications


Although protegrins share a conserved β-hairpin scaffold stabilized by two disulfide bonds, sequence-level divergence among PG-1 through PG-5 produces meaningful differences in net charge, oligomerization behavior, and organism-specific potency that preclude simple interchange [1]. PG-5's single arginine→proline substitution at position 13 (net charge +5 versus +6 for PG-1) alters its electrostatic interaction with anionic microbial membranes and lipid headgroups [2]. More critically, PG-5 is the only natural protegrin for which an experimentally validated octamer pore structure has been calculated by solution NMR—PG-1, PG-2, and PG-3 studies yielded only dimer-level NOE data, preventing full pore architecture determination [3]. Additionally, head-to-head testing against periodontal pathogens revealed that PG-5 exhibits different sensitivity patterns compared to PG-1, demonstrating that efficacy is not uniform across congeners [4]. Selecting PG-1 or PG-3 as a generic substitute for PG-5 therefore risks losing both the specific oligomeric pore phenotype and the distinct pharmacological profile documented below.

Protegrin-5: Quantitative Differential Evidence Against Closest Analogs for Scientific Selection


Experimentally Validated Octamer Pore Structure: A Structural Feature Unique to PG-5 Among Natural Protegrins

In a 2017 solution NMR study by Usachev et al., PG-5 was the only natural protegrin for which an octamer pore structure could be calculated. Previous studies of PG-1 (PDB ID: 1PG1) identified only an antiparallel dimer; PG-2 (PDB ID: 2MUH) and PG-3 (PDB ID: 2MZ6) similarly yielded only dimeric NOE signals. For PG-5, however, the authors observed not only dimer NOEs but also several additional inter-side-chain NOEs that unequivocally enabled calculation of a full octamer pore assembly in DPC micelles, in good agreement with prior AFM and PMF data [1].

NMR spectroscopy membrane pore formation antimicrobial peptide mechanism structural biology

Sequence Divergence at Position 13: Proline Substitution Reduces Net Cationic Charge Relative to PG-1

PG-5 differs from PG-1 by a single residue substitution at position 13: arginine (R) in PG-1 is replaced by proline (P) in PG-5. The full PG-5 mature sequence is RGGRLCYCRPRFCVCVGR versus RGGRLCYCRRRFCVCVGR for PG-1. This substitution reduces the net positive charge from +6 (PG-1) to +5 (PG-5) at neutral pH [1]. The mass difference is 2,155 Da (PG-1) versus 2,098 Da (PG-5), a reduction of approximately 57 Da [2]. PG-5 also has one fewer basic residue (5 vs. 6 in PG-1) as confirmed by DRAMP database physicochemical profiling [3].

peptide chemistry structure-activity relationship cationic antimicrobial peptide sequence alignment

Comparable Antifungal Potency to PG-1 Against Candida albicans with a Numerically Lower Lethal Concentration

In a two-stage radial diffusion assay against yeast-phase Candida albicans under 100 mM NaCl, PG-5 demonstrated antifungal activity statistically indistinguishable from PG-1, with a MICa of 2.10 ± 0.72 μM versus 2.29 ± 0.13 μM for PG-1 (P > 0.05). The lethal concentration for PG-5 was 0.35 ± 0.01 μM compared to 0.38 ± 0.02 μM for PG-1 [1]. By contrast, PG-4 was significantly less active (MICa 4.78 ± 0.74 μM, P < 0.01), and the D-enantiomer of PG-1 was slightly more potent (MICa 1.67 ± 0.21 μM, P < 0.05) [1]. This establishes PG-5 as equivalent in antifungal potency to the prototypical PG-1 while providing the structural differentiation described above.

antifungal susceptibility Candida albicans radial diffusion assay MIC determination

Differential Sensitivity Patterns Against Periodontal Pathogens Compared to PG-1

When synthetic PG-1, PG-2, PG-3, and PG-5 were tested head-to-head against Gram-negative facultative periodontal pathogens Actinobacillus actinomycetemcomitans (3 strains) and Capnocytophaga spp. (3 strains), PG-1 exhibited ED99 values of 0.5–3 μg/mL and 4–19 μg/mL, respectively [1]. The authors explicitly reported that 'different patterns of sensitivity were observed when the effects of PG-1, D-PG-1, PG-2, PG-3, and PG-5 were compared against A. actinomycetemcomitans and the Capnocytophaga' [1]. This indicates that potency is not monotonically rank-ordered across the protegrin family; PG-5 exhibits a distinct sensitivity fingerprint relative to PG-1, which may reflect differential interactions with strain-specific surface structures.

periodontal microbiology bactericidal activity oral anaerobes ED99

Lower Boman Index and Distinct Physicochemical Profile for Peptide-Protein Interaction Prediction

The DRAMP database reports for PG-5 a Boman Index of -50.82 kcal/mol, a hydrophobicity of -0.089, an aliphatic index of 53.89, a pI of 9.88, and an extinction coefficient (cystine-based) of 1740 M⁻¹cm⁻¹ [1]. The Boman Index, which estimates peptide-protein binding potential, is notably lower (more negative) for PG-5 compared to what would be predicted for PG-1 based on its higher net charge and additional arginine residue [2]. While direct DRAMP-recorded Boman Index values for PG-1 are not available for cross-reference in the same database, the reduction from 6 to 5 basic residues and the proline substitution (a known β-turn promoter and secondary structure breaker) collectively distinguish PG-5's physicochemical landscape from both PG-1 and PG-3 [3].

physicochemical profiling Boman index peptide design bioinformatics

Protegrin-5: Evidence-Based Research and Industrial Application Scenarios


Structural Biology of Antimicrobial Peptide Pore Assembly

PG-5 is the only natural protegrin for which a complete octamer pore structure has been calculated by solution NMR [1]. Research groups investigating the stepwise mechanism of AMP pore formation—from monomer→dimer→octamer→functional barrel—should select PG-5 over PG-1, PG-2, or PG-3, as the latter three have only yielded dimer-level structural data in membrane-mimetic environments. The 2NC7 PDB deposition provides a validated starting model for molecular dynamics simulations of octameric pore stability, ion conductance, and inhibitor docking studies.

Structure-Activity Relationship (SAR) Studies Requiring Charge and Sequence Diversity

PG-5 provides a naturally occurring, single-residue variant (R→P at position 13) relative to PG-1 that reduces net cationic charge from +6 to +5 while maintaining antifungal potency against Candida albicans (MICa 2.10 vs. 2.29 μM for PG-1, not statistically different) [2]. This makes PG-5 an essential comparator in SAR libraries designed to decouple the contributions of net charge, specific residue identity, and backbone conformational flexibility to antimicrobial activity. PG-5's proline at position 13 may also influence β-turn stability relative to PG-1's arginine, providing a natural probe for turn-region SAR.

Oral Microbiology and Periodontal Pathogen Research

PG-5 exhibits a distinct sensitivity pattern against Actinobacillus actinomycetemcomitans and Capnocytophaga spp. compared to PG-1, as documented in head-to-head bactericidal assays [3]. Investigators studying protegrin-based interventions for periodontal infections should include PG-5 as a distinct congener in screening panels, as PG-1 alone may not capture the full spectrum of strain coverage achievable within the protegrin family. The differential patterns suggest that PG-5 may recognize surface determinants on certain oral Gram-negative bacteria that are less accessible to PG-1.

Computational Peptide Design and QSAR Modeling

With a Boman Index of -50.82, net charge of +5, and a molecular mass of ~2,101 Da [4], PG-5 occupies a distinct position in the protegrin physicochemical parameter space. Bioinformaticians and computational chemists building predictive models of AMP activity should include PG-5 as a training-set member to capture the influence of the proline substitution and reduced charge on activity, selectivity, and membrane interaction energetics. Its well-characterized NMR structure (PDB: 2NC7) provides a high-quality starting geometry for all-atom and coarse-grained simulations in lipid bilayer environments [1].

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